(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Overview
Description
®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidinone core.
Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving the racemic mixture through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to maintain the desired chirality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, alkoxides.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral intermediates .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Industry: In the industrial sector, ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target . The pyrrolidinone core provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
- ®-2-Aminomethyl-1-ethylpyrrolidine
- ®-2-Aminomethyl-1-methylpyrrolidine
Comparison: ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . Its chiral nature also makes it valuable in asymmetric synthesis and chiral drug development .
Biological Activity
(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as (R)-5-AMP, is a compound belonging to the pyrrolidine class of organic molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of nootropic effects, antibacterial properties, and as a scaffold for drug development.
Chemical Structure and Properties
- Molecular Formula : C6H12N2O
- Chirality : The presence of a chiral center allows for two enantiomers: (R) and (S). The (R)-enantiomer is often studied for its specific biological activities.
Nootropic Effects
Research indicates that (R)-5-AMP exhibits significant nootropic activity, which refers to its potential to enhance cognitive functions such as memory, attention, and learning. This has been linked to its ability to modulate neurotransmitter systems in the brain. Studies suggest that it may improve synaptic plasticity and neuroprotection, making it a candidate for further exploration in cognitive enhancement therapies.
Antibacterial Properties
Investigations into the antibacterial activity of (R)-5-AMP have shown promising results. In vitro studies have indicated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential application in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function.
Chiral Catalysis
The unique chiral properties of (R)-5-AMP make it a valuable tool in asymmetric synthesis. It has been utilized as a chiral ligand in various catalytic reactions, including aldol additions and hydrogenations. This application is crucial in pharmaceutical chemistry for the development of enantiomerically pure compounds.
Synthesis Methods
The synthesis of (R)-5-AMP can be achieved through several chemical pathways, including:
- Direct Amination : Involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia.
- Chiral Pool Synthesis : Utilizes naturally occurring amino acids as starting materials.
These methods not only provide access to the desired compound but also allow for modifications that can enhance its biological activity.
Interaction Studies
Recent studies have highlighted the interactions of (R)-5-AMP with various biological pathways. For instance, it has been observed to modulate signaling pathways involved in inflammation and cell survival, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:
Compound | Nootropic Activity | Antibacterial Activity | Chiral Catalysis |
---|---|---|---|
This compound | High | Moderate | Yes |
1-Methyl-2-pyrrolidinone | Low | Low | Yes |
2-Pyrrolidinone | Moderate | High | Limited |
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-1-methylpyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680179 | |
Record name | (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67433-50-5 | |
Record name | (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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